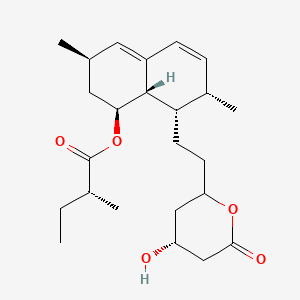

Epi Lovastatin

Description

Significance of Stereochemistry in Natural Product-Derived Bioactive Compounds

Natural products often possess complex stereochemistry with multiple chiral centers. numberanalytics.com The biological activity of these compounds is intrinsically linked to their specific stereoisomeric form. Enzymes, receptors, and other biological macromolecules are themselves chiral and exhibit high selectivity for particular stereoisomers, often interacting with only one enantiomer or diastereomer. slideshare.netslideshare.net This stereospecificity is a critical factor in the pharmacological profile of natural product-derived drugs, including statins. slideshare.netslideshare.net

Overview of Stereoisomeric Variants within the Statin Class for Research Applications

Statins, many of which are derived from fungal fermentation products like Aspergillus terreus, are characterized by a conserved core structure, typically featuring a dihydroxyheptanoic acid unit or a related lactone form, and a ring system. wikipedia.orgdrugbank.comnih.govresearchgate.net This structure contains chiral centers, leading to the possibility of multiple stereoisomers. For instance, statins can have two chiral centers, allowing for four different enantiomers (3R,5R-, 3R,5S-, 3S,5R-, and 3S,5S-). endocrine-abstracts.orgresearchgate.net While some statins are administered as single, enantiopure forms in clinical settings, research into the various stereoisomers is crucial to understand their distinct biological activities, metabolic fates, and potential interactions. endocrine-abstracts.orgresearchgate.netnih.govnih.gov

Academic Rationale for Investigating Epimeric Forms and Metabolite Induction

The investigation of epimeric forms, which are stereoisomers that differ in configuration at only one chiral center, is of significant academic interest. Epimers of natural products can occur naturally, be formed during synthesis or storage, or arise as metabolites within biological systems. ontosight.aimdpi.com Studying these epimers helps to elucidate the impact of subtle structural changes on biological activity and metabolic pathways. Furthermore, understanding the induction and formation of metabolites, including epimeric ones, is vital for a comprehensive understanding of a compound's behavior in vivo and in vitro. psu.edu Research in this area can provide insights into biosynthetic pathways, metabolic transformations, and the relationship between structure and activity. nih.govrsc.org

Defining the Scope of Epi Lovastatin (B1675250) within a Research Framework

Epi lovastatin is a stereoisomer of lovastatin, differing in stereochemistry at a specific position. glppharmastandards.comchemicalbook.com It is recognized as an impurity of lovastatin and simvastatin (B1681759). ontosight.aichemicalbook.comguidechem.com Within a research framework, the study of this compound is primarily focused on its chemical characteristics, its relationship to lovastatin as a potential impurity or metabolite, and its distinct biological properties compared to the parent compound. ontosight.ai Research applications include analytical method development and validation for detecting and quantifying this compound in samples, as well as investigations into its potential biological activities independent of or in relation to lovastatin's known effects. ontosight.aisynzeal.com Its role as a research standard for quality control purposes is also relevant. synzeal.com

The chemical structure of this compound is defined by its specific stereochemical configuration: (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl (2R)-2-methylbutanoate. nih.gov This contrasts with the stereochemistry of lovastatin. wikipedia.orgnih.gov

Here is a table summarizing key chemical properties of this compound:

| Property | Value | Source |

| CAS Number | 79952-44-6 | guidechem.comnih.govinvivochem.cn |

| PubChem CID | 40785065 | guidechem.comnih.govinvivochem.cn |

| Molecular Formula | C₂₄H₃₆O₅ | guidechem.comnih.govinvivochem.cn |

| Molecular Weight | 404.54 g/mol nih.gov, 404.5396 g/mol guidechem.com, 404.54 pharmaffiliates.com | guidechem.comnih.govpharmaffiliates.com |

| Appearance | White Solid | guidechem.compharmaffiliates.com |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | nih.gov |

| Monoisotopic Mass | 404.25627424 Da | guidechem.comnih.gov |

| XLogP3 | 4.3 nih.gov | nih.gov |

| Topological Polar Surface Area | 72.8 Ų nih.gov | nih.gov |

| Defined Atom Stereocenter Count | 8 guidechem.com | guidechem.com |

0> span=""> alt="3D model of this compound" src="https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/40785065/record/3d/gltf" ar ar-modes="webxr scene-viewer quick-look" environment-image="neutral" shadow-intensity="1" camera-controls touch-camera-and-object disable-pan

Note: The 3D model is sourced from PubChem and is intended for visualization purposes within a research context.

This compound is a delta-lactone and has been reported in fungal species like Monascus pilosus and Aspergillus terreus. nih.gov While lovastatin is a known inhibitor of HMG-CoA reductase, research on the specific biological activities of this compound is ongoing and often explored in the context of its presence as an impurity or potential metabolite. drugbank.comnih.govontosight.ainih.gov Studies have investigated the formation of epimeric lovastatin derivatives from fungal sources. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aS)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19?,20-,21-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-KHLRONGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of Epi Lovastatin Analogs

Synthetic Routes to Specific Epimers of Lovastatin (B1675250) and its Hydroxy Acid Form

The synthesis of specific epimers of lovastatin and its open-ring hydroxy acid form presents significant stereochemical challenges due to the multiple chiral centers present in the molecule. Both total chemical synthesis and semi-synthetic approaches from natural precursors have been explored to access these stereoisomers.

Total synthesis routes for statin analogues, such as compactin and dihydromevinolin, have been developed that allow for the selective control of stereochemistry at key positions, including the C-3 position of the 3,5-dihydroxyvaleric acid moiety (which corresponds to the hydroxy acid portion of lovastatin). 47.93.227 One reported method involves the reaction of a specific anhydride (B1165640) with either the (R)- or (S)-isomer of 1-phenylethanol (B42297) in the presence of catalysts, demonstrating high prochiral recognition and leading to a significant diastereomeric ratio of products. 47.93.227 This highlights the importance of controlled synthetic strategies to achieve desired stereochemical outcomes in statin epimers.

Semi-synthetic approaches often start from naturally derived precursors like lovastatin or monacolin J. Lovastatin itself is a lactone that is hydrolyzed in vivo to its active β-hydroxy acid form. invivochem.cn The hydroxy acid form of lovastatin has also been identified as a metabolite formed by hydrolysis. Modifications of these precursors can lead to various epimeric structures. For instance, the preparation of simvastatin (B1681759), a derivative of lovastatin, involves the deacylation of lovastatin to yield monacolin J, followed by re-acylation with a different side chain. While this process primarily focuses on side chain modification, it underscores the potential for chemical transformations on the lovastatin core structure, which could, with appropriate reagents and conditions, be adapted for epimerization at certain positions.

Stereoselective Synthetic Strategies for Epi Lovastatin Derivatives

Stereoselective synthesis is paramount in obtaining specific this compound derivatives. Given the multiple stereocenters in the lovastatin structure, controlling the relative and absolute configuration at each center during synthesis is critical for generating defined epimers. While detailed specific stereoselective synthetic routes solely for this compound derivatives are not extensively detailed in the provided snippets, the general principles applied to statin synthesis are relevant.

Stereoselective transformations, such as asymmetric reductions or additions, are commonly employed in the synthesis of complex chiral molecules like statins. For example, the stereochemistry at the C-3 and C-5 hydroxyl groups in the hydroxy acid portion is crucial for HMG-CoA reductase inhibitory activity, with the (3R,5R) configuration being essential for statin pharmacophore binding. Synthetic strategies aiming for specific epimers would need to control these and other stereocenters within the decalin ring system and the side chain. The reported stereoselective preparation of R or S epimers at C-3 of the 3,5-dihydroxyvaleric acid moiety in compactin analogues illustrates the type of controlled synthesis required for accessing specific stereoisomers. 47.93.227

Approaches to Novel Lovastatin-Derived Epimeric Structures

Approaches to novel lovastatin-derived epimeric structures can involve modifying existing synthetic routes or exploring new chemical reactions that introduce changes in stereochemistry. This could include epimerization reactions at specific chiral centers under controlled conditions, or the synthesis of fragments with defined stereochemistry that are then coupled to form the this compound core.

The biosynthesis of lovastatin involves a complex polyketide synthase (PKS) pathway. invivochem.cn Understanding the enzymatic mechanisms and intermediates in this pathway can potentially inspire biomimetic synthetic approaches to novel epimers. Although the enzymatic synthesis is naturally stereoselective, modifying or using components of this enzymatic machinery could, in principle, lead to the production of non-natural epimers.

Furthermore, chemical modifications of lovastatin or its precursors can lead to novel structures, some of which may be epimeric at certain positions. The isolation of epimeric lovastatin derivatives from natural sources, such as aculeatones A and B from Aspergillus aculeatus, also suggests the natural existence and potential for discovering novel epimeric structures.

Modifications and Analog Design of this compound for Mechanistic Probes

Modifications and analog design of this compound can be undertaken to create mechanistic probes for studying biological pathways or enzyme mechanisms. By systematically altering the structure, including the stereochemistry, researchers can investigate how these changes affect binding to target enzymes (like HMG-CoA reductase) or interaction with other biological molecules.

Analogs with specific structural modifications can help elucidate the precise binding interactions and conformational requirements for activity. For instance, the design and synthesis of acyl-thioester analogs have been explored for kinetic and structure-function studies with enzymes. Applying similar strategies to this compound, by modifying the side chain or other parts of the molecule while retaining the epi configuration, could provide insights into how the altered stereochemistry influences interactions with its biological targets compared to the natural lovastatin.

The development of biocatalytic methods for the synthesis of statin side chains and the regioselective acylation of monacolin J using enzymes like LovD highlights the potential for designing and synthesizing modified statin analogs with defined structures. By employing engineered enzymes or different acyl donors, researchers can create a library of lovastatin and this compound analogs to probe the structural requirements for specific biological activities or to study the mechanisms of enzymes involved in lipid metabolism.

Chemo-enzymatic Synthesis of Stereochemically Defined Lovastatin Epimers

Chemo-enzymatic synthesis, combining chemical and enzymatic transformations, offers a powerful approach for the stereochemically defined synthesis of lovastatin epimers. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, which are often challenging to achieve using purely chemical methods.

Enzymes involved in the biosynthesis of lovastatin, such as polyketide synthases (PKSs) and acyltransferases (like LovD), are particularly relevant for chemo-enzymatic routes. invivochem.cn LovD, for example, is an acyltransferase that catalyzes the transfer of a methylbutyrate side chain to monacolin J to form lovastatin. Directed evolution has been used to improve the activity and specificity of such enzymes for the synthesis of statins like simvastatin from monacolin J and synthetic acyl donors.

Chemo-enzymatic strategies for synthesizing stereochemically defined epimers could involve using enzymes to control the stereochemistry at specific steps within a broader chemical synthesis route. For instance, enzymatic resolution or asymmetric enzymatic transformations could be employed to introduce or invert stereocenters in key intermediates, leading to the formation of specific this compound isomers. The synthesis and enzymatic reduction of dioxohexanoates to yield stereochemically defined hydroxy-oxo products, which serve as statine (B554654) side-chain building blocks, exemplify the application of biocatalysis in controlling stereochemistry during statin synthesis.

By leveraging the exquisite selectivity of enzymes in combination with the versatility of chemical synthesis, chemo-enzymatic approaches provide a promising avenue for the precise construction of this compound epimers and other stereochemically defined analogs for research purposes.

Enzymatic Biotransformation and Stereoselectivity in Lovastatin Pathways

Microbial and Mammalian Enzymatic Conversions Affecting Lovastatin (B1675250) Stereochemistry

Enzymes in both microbial producers and mammalian systems play crucial roles in modifying Lovastatin and its precursors. These transformations can impact the stereochemistry of the molecule.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases known for their diverse catalytic activities, including stereospecific hydroxylations and epoxidations. In the context of statin biosynthesis and metabolism, CYP enzymes can introduce hydroxyl groups or epoxide functionalities at specific positions, often with high stereoselectivity. While research on the direct role of CYP enzymes in forming Epi Lovastatin is limited in the provided context, studies on related statins, such as compactin and pravastatin (B1207561), offer relevant insights. For instance, the cytochrome P450 enzyme CYP105AS1 from Amycolatopsis orientalis catalyzes the hydroxylation of compactin. The wild-type enzyme primarily produces 6-epi-pravastatin, an unwanted epimer, demonstrating the potential for CYP enzymes to control or influence the stereochemical outcome of transformations. acs.orgpnas.org Engineering of such enzymes can invert this stereoselectivity to favor the desired stereoisomer. acs.orgpnas.org This highlights that CYP-mediated oxidations in Lovastatin biosynthesis or metabolism could theoretically contribute to the formation of epimers depending on the specific enzyme and substrate orientation.

Lovastatin is administered as an inactive lactone prodrug which is hydrolyzed in vivo to its active β-hydroxy acid form. wikipedia.orgdrugbank.com This hydrolysis is primarily catalyzed by esterases or hydrolases. drugbank.com For example, a specific lovastatin hydrolase from Penicillium chrysogenum, PcEST, efficiently catalyzes the conversion of lovastatin to monacolin J (the hydroxy acid form) and 2-methylbutyric acid. nih.gov This enzyme exhibits specificity for lovastatin and does not hydrolyze simvastatin (B1681759), another statin. nih.gov

Enzymatic hydrolysis of the lactone ring to the hydroxy acid is a critical step for Lovastatin's activity. While this hydrolysis itself does not directly create an epimer at the stereocenters of the molecule, the involvement of hydrolases and esterases in modifying the Lovastatin structure raises the possibility of their involvement in pathways where epimerization could occur, perhaps indirectly or on different substrates within the pathway. For example, enzymatic hydrolysis of lovastatin acid using a hydrolase from Clonostachys compactiuscula can yield a "triol acid". google.comepo.orggoogleapis.com Although the formation of this compound via such hydrolase activity is not explicitly detailed in the provided information, the general capacity of these enzymes to cleave ester bonds in Lovastatin-related structures suggests a potential role in pathways where epimeric forms might be generated or processed.

Biosynthetic Pathways Leading to Lovastatin and Opportunities for Epimer Diversification

Lovastatin is a polyketide natural product primarily produced by filamentous fungi, notably Aspergillus terreus. nih.govnih.govijpsonline.comrsc.org Its biosynthesis is a complex process involving a dedicated gene cluster and a series of enzymatic steps. rsc.orgnih.gov The stereochemistry of Lovastatin is established during this biosynthetic process, offering potential points where epimerization could occur, leading to compounds like this compound.

The core structure of Lovastatin, the decalin moiety, is synthesized by a large, multi-domain enzyme called Lovastatin Nonaketide Synthase (LovB), also known as LNKS. ijpsonline.comnih.govresearchgate.netresearchgate.netresearchgate.net LovB is a highly-reducing iterative polyketide synthase (HR-iPKS) that assembles the polyketide chain from simple building blocks. nih.govresearchgate.netresearchgate.net Stereochemical control in polyketide biosynthesis by PKSs is exerted by specific enzymatic domains, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which determine the reduction state and stereochemistry of the growing chain. rsc.orgresearchgate.net LovB collaborates with a trans-acting enoyl reductase, LovC, to produce a nonaketide intermediate. ijpsonline.comnih.govresearchgate.net LovB has also been shown to catalyze an intramolecular Diels-Alder reaction, which is crucial for forming the decalin ring system with specific stereochemistry. nih.govresearchgate.net

The precise stereochemical outcome at each step of polyketide chain elongation and modification is controlled by the active sites and mechanisms of these domains. While LovB and its associated enzymes are primarily responsible for the stereochemistry of the main Lovastatin product, variations in enzyme activity, substrate binding, or the presence of alternative enzymatic activities could potentially lead to the incorporation of incorrect stereocenters during chain assembly or cyclization, resulting in epimers. The existence of epimers in other fungal polyketide pathways, such as the C-2' epimer of codinaeopsin, supports the idea that epimer formation can occur during polyketide biosynthesis. acs.org

Beyond the core polyketide synthase, accessory enzymes in the Lovastatin biosynthetic cluster further modify the polyketide intermediate to yield the final product. These enzymes can include hydroxylases, methyltransferases, and esterases. For example, the attachment of the 2-methylbutyric acid side chain to the monacolin J precursor is catalyzed by a transesterase enzyme, LovD. ijpsonline.com

The formation of the decalin ring system itself involves a stereocontrolled cyclization event, catalyzed by LovB acting as a Diels-Alderase. nih.govresearchgate.net The stereochemistry of the decalin ring is critical for Lovastatin's biological activity. Accessory enzymes acting on the decalin intermediate could potentially introduce modifications that alter the stereochemistry at specific positions, leading to different stereoisomers or epimers of the decalin core. While specific accessory enzymes leading directly to this compound's decalin stereochemistry are not detailed in the provided results, their general role in tailoring the polyketide structure suggests they could be involved in, or their promiscuity could lead to, the formation of epimeric forms.

Investigation of Stereospecific Enzyme-Substrate Interactions for Lovastatin and its Epimers

Understanding the stereospecific interactions between enzymes and their substrates is key to elucidating how the correct stereochemistry of Lovastatin is established and how epimers might arise. Studies involving enzyme kinetics, structural biology (e.g., protein-ligand co-crystal structures), and computational modeling can provide detailed insights into these interactions.

Research on enzyme-substrate interactions in related pathways, such as the study of CYP105AS1 binding to compactin, has shown how the orientation of the substrate within the enzyme's active site dictates the stereochemical outcome of the reaction. acs.org Modifications to the enzyme's active site through mutagenesis can alter substrate binding and invert stereoselectivity. acs.org

For Lovastatin biosynthesis, investigating the interactions of intermediates with the domains of LovB (KR, DH, ER, and the Diels-Alderase activity) and accessory enzymes would be crucial to understand stereochemical control. Similarly, studying how metabolic enzymes, such as hepatic CYP enzymes (like CYP3A4 which metabolizes Lovastatin drugbank.comnih.gov) or esterases, interact with both Lovastatin and this compound could reveal differences in binding affinity or catalytic efficiency that explain their relative metabolic fates or the potential for interconversion.

While specific detailed research findings on the stereospecific enzyme-substrate interactions involving this compound are not extensively provided in the search results, the principles established for Lovastatin and related statins indicate that the precise fit and orientation of the substrate within the enzyme's active site are paramount for determining the stereochemical outcome of enzymatic transformations. Differences in the binding of Lovastatin versus this compound to metabolic enzymes could contribute to observed differences in their biological activity or clearance, although such pharmacological details are outside the scope of this article.

Further research focusing specifically on the enzymatic synthesis or metabolism of this compound, employing techniques like enzyme kinetics, site-directed mutagenesis of relevant enzymes (e.g., LovB domains, accessory enzymes, or metabolic CYPs and esterases), and structural studies, would be necessary to fully understand the stereospecific enzyme-substrate interactions that govern its formation and fate.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lovastatin | 53232 |

| This compound | 40785065 |

Data Table: Examples of Enzymatic Transformations in Statin Pathways Affecting Stereochemistry

| Enzyme/Enzyme Type | Substrate | Product(s) | Stereochemical Outcome/Relevance to Epimers | Source Example |

| Cytochrome P450 (CYP105AS1) | Compactin | Pravastatin, 6-epi-pravastatin | Catalyzes stereoselective hydroxylation; wild-type favors epimer acs.orgpnas.org | Amycolatopsis orientalis acs.orgpnas.org |

| Hydrolase/Esterase | Lovastatin lactone | Lovastatin acid | Hydrolysis of lactone to active form wikipedia.orgdrugbank.com | Serum paraoxonase, Penicillium chrysogenum (PcEST) drugbank.comnih.gov |

| Hydrolase | Lovastatin acid | Triol acid | Further hydrolysis product google.comepo.orggoogleapis.com | Clonostachys compactiuscula google.comepo.orggoogleapis.com |

| Polyketide Synthase (LovB) | Simple precursors | Dihydromonacolin L (decalin core) | Forms polyketide chain and decalin ring with specific stereochemistry ijpsonline.comnih.govresearchgate.netresearchgate.net | Aspergillus terreus ijpsonline.comnih.govresearchgate.net |

| Enoyl Reductase (LovC) | Polyketide intermediate | Reduced polyketide intermediate | Acts in trans with LovB to establish stereochemistry ijpsonline.comnih.govresearchgate.net | Aspergillus terreus ijpsonline.comnih.govresearchgate.net |

Molecular and Cellular Mechanisms of Action of Epi Lovastatin in Vitro Investigations

Impact of Epi Lovastatin (B1675250) on Mevalonate (B85504) Pathway Enzymes in Cell-Free Systems

The mevalonate pathway is a crucial metabolic route responsible for the biosynthesis of cholesterol and other essential isoprenoids. The rate-limiting enzyme in this pathway is HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate nih.govwikipedia.orgguidetopharmacology.orgscribd.comuniprot.org. Statins, including Lovastatin, are known to exert their primary effect by inhibiting this enzyme nih.govwikipedia.orgguidetopharmacology.orgscribd.comuniprot.orgresearchgate.netuni.lunih.govciteab.comuni.lu. As an antihypercholesterolemic compound and an identified HMG-CoA reductase inhibitor, Epi Lovastatin is understood to target this same enzymatic step within the mevalonate pathway wikipedia.orgacs.org.

Competitive Inhibition Kinetics of HMG-CoA Reductase by this compound Hydroxy Acid

Lovastatin functions as a lactone prodrug that undergoes hydrolysis in vivo to its active form, the β-hydroxy acid nih.govguidetopharmacology.orgscribd.com. This hydroxy acid metabolite is a potent competitive inhibitor of HMG-CoA reductase, mimicking the tetrahedral intermediate of the reaction catalyzed by the enzyme nih.govguidetopharmacology.orgscribd.comuniprot.org. The high affinity of statin hydroxy acids for the active site of HMG-CoA reductase allows them to compete effectively with the natural substrate, HMG-CoA nih.govguidetopharmacology.orgscribd.comuniprot.org. For instance, Lovastatin hydroxy acid has a reported inhibition constant (Ki) in the nanomolar range (e.g., 0.6 nM) researchgate.netuni.lunih.gov, indicating a high binding affinity compared to the substrate HMG-CoA, which has a much higher Michaelis constant (Km) in the micromolar range (e.g., 4 µM) nih.gov.

Based on the structural similarity between this compound and Lovastatin, and this compound's classification as an HMG-CoA reductase inhibitor, it is inferred that this compound also functions as a prodrug that is converted to a hydroxy acid form. This this compound hydroxy acid is expected to exhibit competitive inhibition kinetics towards HMG-CoA reductase, binding to the active site and preventing the conversion of HMG-CoA to mevalonate. While specific kinetic parameters such as the Ki for this compound hydroxy acid were not available in the provided sources, its inhibitory action is understood to follow a similar competitive mechanism as observed for Lovastatin hydroxy acid.

Differential Binding Affinities to HMG-CoA Reductase by Lovastatin Epimers

Statins exhibit varying binding affinities to HMG-CoA reductase, which contribute to their differing potencies nih.govuni-freiburg.de. As epimers, Lovastatin and this compound possess distinct stereochemical configurations. These structural differences can influence their interaction with the binding site of HMG-CoA reductase, potentially leading to differential binding affinities. While the provided search results highlight the potent binding of Lovastatin hydroxy acid to the enzyme researchgate.netuni.lunih.gov, specific comparative data on the binding affinities of Lovastatin and this compound epimers to HMG-CoA reductase were not detailed in the available information. However, it is biologically plausible that the epimeric difference between Lovastatin and this compound could result in variations in their precise interactions with the enzyme's active site, leading to distinct binding characteristics.

Cellular Signalling Pathway Modulation by this compound in Cultured Cells (Non-Clinical Focus)

Inhibition of HMG-CoA reductase by statins, including the expected action of this compound, leads to a reduction in the cellular levels of mevalonate and its downstream products, the isoprenoid pyrophosphates farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) wikipedia.orgguidetopharmacology.orgmcw.eduuniprot.orglipidmaps.org. These isoprenoids are essential for the post-translational modification of a variety of proteins, particularly small GTPases belonging to the Ras superfamily (including Rho, Rac, and Ras proteins) guidetopharmacology.orgmcw.eduuniprot.orgctdbase.orgwikipedia.org. This modification, known as prenylation, is crucial for the proper membrane localization and function of these signaling proteins guidetopharmacology.orgmcw.eductdbase.orginvivochem.com.

By depleting the intracellular pools of FPP and GGPP, this compound is expected to inhibit the prenylation of these small GTPases in cultured cells. This inhibition of protein prenylation can modulate numerous downstream signaling cascades that regulate diverse cellular processes, independent of cholesterol synthesis inhibition guidetopharmacology.orgresearchgate.netciteab.comguidetopharmacology.orguniprot.orglipidmaps.orginvivochem.comwikipedia.org.

Effects on Isoprenoid Biosynthesis and Downstream Signalling Cascades

The reduction in FPP and GGPP levels due to HMG-CoA reductase inhibition by compounds like this compound directly impacts the prenylation of proteins. This lack of prenylation prevents the proper targeting of many small GTPases to cellular membranes, where they interact with upstream regulators and downstream effectors guidetopharmacology.orgmcw.eduuniprot.orgctdbase.orgwikipedia.org. Consequently, signaling pathways mediated by these GTPases are disrupted. These pathways are involved in a wide array of cellular functions, including cell growth, differentiation, cytoskeletal organization, cell migration, and apoptosis guidetopharmacology.orgmcw.eduuniprot.orgctdbase.orgwikipedia.org. The modulation of these downstream signaling cascades by statins, and presumably by this compound, contributes to their observed cellular effects in in vitro experimental models.

Cellular Fate and Intracellular Processing of this compound in Experimental Models

Understanding the cellular fate and intracellular processing of a compound is crucial for elucidating its mechanisms of action. For Lovastatin, it is known that the administered lactone form is a prodrug that must be hydrolyzed to the active hydroxy acid form nih.govguidetopharmacology.orgscribd.com. This conversion is necessary for its inhibitory activity on HMG-CoA reductase nih.govguidetopharmacology.orgscribd.com. Following administration, Lovastatin demonstrates selectivity for the liver in animal studies guidetopharmacology.org. Cellular uptake of statins can involve active transport mechanisms, and their intracellular processing can vary depending on the cell type and experimental conditions guidetopharmacology.org.

Interplay of Lovastatin with Endogenous Biosynthesis of 15 Epi Lipoxin A4

Lovastatin-Induced Transcellular Biosynthesis of 15-epi-Lipoxin A4

The generation of 15-epi-LXA4 initiated by lovastatin (B1675250) is a prime example of transcellular biosynthesis, a process where metabolic intermediates are shuttled between different cell types to produce a final bioactive molecule. nih.gov Neither cell type involved can efficiently produce 15-epi-LXA4 on its own; however, their collaboration, potentiated by lovastatin, leads to significant production of this anti-inflammatory lipid mediator. nih.gov Research has shown that this lovastatin-induced effect is not solely dependent on its primary mechanism of HMG-CoA reductase inhibition, as the addition of mevalonate (B85504) does not block it. nih.gov This suggests a more complex interaction with cellular lipid metabolic pathways. Simvastatin (B1681759) has also been shown to share this property. nih.gov

A key model for studying lovastatin-induced 15-epi-LXA4 production involves the co-incubation of human polymorphonuclear leukocytes (PMNs), or neutrophils, with airway epithelial cells. nih.gov In studies using TNF-α-primed airway epithelial cells (Calu-3) co-incubated with human PMNs, the presence of lovastatin led to a significant increase in 15-epi-LXA4 generation. nih.gov This effect was not observed when lovastatin was added to the cytokine-primed epithelial cells alone, underscoring the necessity of the neutrophil-epithelial cell interaction for this specific biosynthetic pathway. nih.gov The dose-dependent increase in 15-epi-LXA4 production in the presence of a greater number of activated PMNs further highlights the central role of this cellular interplay in response to inflammatory stimuli. nih.gov

Table 1: Lovastatin-Induced 15-epi-LXA4 Generation in Co-cultures

| Cell Type(s) | Treatment | Fold Increase in 15-epi-LXA4 (compared to Calu-3 alone) |

|---|---|---|

| Calu-3 + PMNs | Lovastatin (1 µM) | 2.82 ± 0.62 |

| Calu-3 | Lovastatin (1 µM) | 1.02 ± 0.34 |

Data derived from studies on human neutrophils and TNF-α-primed airway epithelial cells (Calu-3). nih.gov

The biosynthesis of 15-epi-lipoxins classically involves the sequential action of different enzymes. nih.gov One established pathway begins with the conversion of arachidonic acid to 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) by aspirin-acetylated cyclooxygenase-2 (COX-2). nih.gov This intermediate is then transformed by 5-lipoxygenase (5-LO) in leukocytes to form 15-epi-lipoxins. nih.gov In the context of lovastatin's influence, it appears to modulate these pathways. While direct evidence of lovastatin altering COX-2 and 5-LO interactions in neutrophil-epithelial models is part of a broader area of investigation, it is known that cytochrome P450 enzymes (CYP450s) also play a crucial role. nih.gov CYP450s can catalyze the formation of 15R-HETE from arachidonic acid, providing the necessary substrate for 5-LO to produce 15-epi-LXA4. nih.gov Furthermore, statins have been found to alter the metabolism of arachidonic acid by CYP450s, leading to an increase in epoxyeicosatrienoic acids (EETs), which indirectly enhances 15-epi-LXA4 production. nih.gov

Modulation of Arachidonic Acid Metabolism by Lovastatin Leading to Epoxyeicosatrienoic Acids (EETs)

Lovastatin alters the metabolic fate of arachidonic acid, shifting it towards the production of EETs. nih.gov These epoxy fatty acids are known to possess anti-inflammatory properties. nih.gov The increase in 15-epi-LXA4 generation induced by the statin is associated with a concurrent increase in the formation of 14,15-EET. nih.govnih.gov

The levels of EETs in tissues are regulated by the enzyme soluble epoxide hydrolase (sEH), which converts them to their less active dihydroxy derivatives. Lovastatin has been shown to promote the generation of 15-epi-LXA4 by decreasing sEH activity. nih.gov This inhibition of sEH leads to an increase in the bioavailability of 14,15-EET, which in turn influences the conversion of arachidonate (B1239269) to 15-epi-lipoxins. nih.gov Therefore, the modulation of sEH activity by lovastatin is a key mechanism through which it indirectly stimulates the production of 15-epi-LXA4. nih.gov

Cellular Events Influenced by Lovastatin-Stimulated 15-epi-Lipoxin A4 in In Vitro Systems

The lovastatin-triggered formation of 15-epi-LXA4 during PMN-epithelial cell interactions initiates the production of mediators with autocrine anti-inflammatory and pro-resolving actions for these cells. nih.gov In vitro, 15-epi-LXA4 is a potent inhibitor of neutrophil adhesion. semanticscholar.org By stimulating the endogenous biosynthesis of 15-epi-LXA4, lovastatin can counter acute PMN-rich inflammation at mucosal epithelial interfaces. nih.gov The increased production of this mediator helps to promote the resolution of inflammation, a critical step in restoring tissue homeostasis. nih.govnih.gov

Table 2: Summary of Lovastatin's Influence on 15-epi-Lipoxin A4 Biosynthesis

| Modulating Factor | Effect | Key Outcome |

|---|---|---|

| Lovastatin | Induces transcellular biosynthesis | Increased 15-epi-LXA4 production |

| Neutrophil-Epithelial Cell Interaction | Essential for biosynthesis | Enables formation of 15-epi-LXA4 |

| 14,15-EET | Enhances biosynthesis | Increased 15-epi-LXA4 generation |

| Soluble Epoxide Hydrolase (sEH) | Activity is decreased by lovastatin | Increased 14,15-EET levels, leading to more 15-epi-LXA4 |

This table synthesizes the key mechanistic steps in lovastatin-induced 15-epi-LXA4 formation based on in vitro findings. nih.gov

Regulation of Leukocyte Trafficking and Activation by 15-epi-Lipoxin A4

15-epi-Lipoxin A4 is a powerful endogenous regulator of leukocyte activity, serving as a critical "stop signal" for inflammation. nih.govpnas.org Its generation, promoted by Lovastatin, directly inhibits the key initial steps of the inflammatory cascade, namely the recruitment and activation of leukocytes such as neutrophils. nih.govnih.gov

The regulatory actions of 15-epi-LXA4 on leukocyte trafficking are multifaceted. It potently inhibits neutrophil chemotaxis, adhesion to endothelial cells, and subsequent transmigration across the vascular endothelium and epithelial layers. nih.govrupress.orgcaymanchem.com This inhibitory action prevents the excessive accumulation of leukocytes at sites of inflammation, thereby limiting tissue injury. nih.govnih.gov For instance, 15-epi-LXA4 has been shown to downregulate the expression of the adhesion molecule CD11b/CD18 on the surface of neutrophils, which is crucial for their interaction with the endothelium. nih.govrupress.org

Furthermore, the anti-inflammatory effects of 15-epi-LXA4 are mediated in part through the production of nitric oxide (NO). nih.gov Both aspirin (B1665792) and 15-epi-LXA4 were found to inhibit leukocyte-endothelial interactions in a manner dependent on both endothelial (eNOS) and inducible (iNOS) nitric oxide synthase. nih.gov This NO-dependent pathway is central to how 15-epi-LXA4 prevents excessive leukocyte trafficking. nih.gov

| Leukocyte Function | Effect of 15-epi-Lipoxin A4 | Mechanism of Action | Reference |

|---|---|---|---|

| Chemotaxis | Inhibition | Blocks directional migration towards chemoattractants. | rupress.org |

| Adhesion to Endothelium | Inhibition | Downregulates adhesion molecules (e.g., CD11b/CD18). | nih.govrupress.org |

| Transmigration | Inhibition | Prevents movement across endothelial and epithelial barriers. | caymanchem.com |

| Infiltration in vivo | Inhibition | Reduces accumulation of leukocytes at inflammatory sites. | nih.govsemanticscholar.org |

Modulation of Inflammatory Cytokine and Chemokine Expression

Beyond its direct impact on leukocyte movement, the Lovastatin-induced 15-epi-Lipoxin A4 pathway plays a critical role in modulating the chemical signaling environment of inflammation. nih.gov 15-epi-LXA4 actively suppresses the production of pro-inflammatory cytokines and chemokines, which are the molecules responsible for amplifying and sustaining the inflammatory response. nih.govnih.gov

A key target of 15-epi-LXA4 is the potent chemokine Interleukin-8 (IL-8), a primary driver for the recruitment and activation of neutrophils. nih.gov Studies have shown that 15-epi-LXA4 and its stable analogues can inhibit IL-8 gene expression in human leukocytes stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.govpnas.org This inhibition is achieved by preventing the activation of crucial transcription factors, namely nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are essential for transcribing the genes for many pro-inflammatory mediators. nih.gov

The broader anti-inflammatory profile of Lovastatin aligns with these effects. In models of neuroinflammation, Lovastatin treatment has been shown to significantly decrease the expression of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), while simultaneously increasing the expression of the anti-inflammatory cytokine IL-10. epilepsy.com While these effects are part of Lovastatin's wider pleiotropic actions, the upregulation of 15-epi-LXA4 is a contributing mechanism to this rebalancing of the cytokine milieu, steering the response away from persistent inflammation and towards active resolution. nih.govepilepsy.com

| Mediator | Class | Effect of 15-epi-LXA4 / Lovastatin | Reference |

|---|---|---|---|

| Interleukin-8 (IL-8) | Chemokine | Inhibits gene expression. | nih.gov |

| Nuclear Factor-κB (NF-κB) | Transcription Factor | Inhibits activation. | nih.gov |

| Activator Protein-1 (AP-1) | Transcription Factor | Inhibits activation. | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory Cytokine | Decreased expression (Lovastatin). | epilepsy.com |

| Interleukin-1β (IL-1β) | Pro-inflammatory Cytokine | Decreased expression (Lovastatin). | epilepsy.com |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Decreased expression (Lovastatin). | epilepsy.com |

| Interleukin-10 (IL-10) | Anti-inflammatory Cytokine | Increased expression (Lovastatin). | epilepsy.com |

Analytical Methodologies for Stereoisomeric Profiling

Chromatographic Techniques for the Separation and Quantification of Lovastatin (B1675250) Epimers and Metabolites

Chromatography plays a pivotal role in separating complex mixtures, including stereoisomers. Different chromatographic modes offer varying selectivities based on interactions with the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds and their impurities. For the separation of stereoisomers, such as epimers, the use of chiral stationary phases (CSPs) is essential merckmillipore.comajol.infochiralpedia.com. CSPs contain a chiral selector that interacts differently with each stereoisomer, forming transient diastereomeric complexes that have different stabilities and thus elute at different rates through the column ajol.infochiralpedia.com.

Chiral HPLC has become a necessary tool for determining the enantiomeric purity of chiral compounds merckmillipore.com. While the direct separation of Lovastatin and Epi Lovastatin on specific chiral phases with detailed data was not extensively detailed in the provided snippets, the principle is well-established for separating enantiomers and diastereomers (which include epimers) chiralpedia.comstereoelectronics.org. A USP reference standard for a lovastatin epimer mixture (1:1 mixture of epilovastatin (B1141100) and lovastatin) exists and has been used in method development, although achieving satisfactory separation can require optimization usp.orgusp.org. The choice of CSP and mobile phase conditions are critical for achieving adequate resolution of epimeric variants.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique often used for the analysis of volatile and semi-volatile compounds. While statins like Lovastatin are relatively non-volatile, chemical derivatization can be employed to make them amenable to GC analysis jfda-online.com. Derivatization can improve volatility, thermal stability, and chromatographic properties, as well as enhance detector response or aid in structural elucidation jfda-online.com.

For the analysis of stereoisomers by GC-MS, derivatization with a chiral derivatizing agent can convert enantiomers into diastereomers, which can then be separated on conventional achiral GC columns jfda-online.com. Alternatively, chiral GC columns are also available for direct separation of enantiomers. GC-MS analysis of derivatized compounds allows for both separation and structural information through mass spectrometry. A predicted GC-MS spectrum for non-derivatized Lovastatin is available, showing characteristic fragment ions hmdb.ca. While specific GC-MS methods for the separation and quantification of Lovastatin epimers like this compound were not detailed with experimental data in the provided snippets, the general principles of derivatization and GC-MS are applicable for analyzing suitable derivatives of these compounds.

Mass Spectrometry-Based Characterization of Stereoisomeric Forms

Mass spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS or GC-MS), is invaluable for the identification and quantification of pharmaceutical compounds and their related substances. MS provides molecular weight information and fragmentation patterns that can aid in structural characterization.

Tandem Mass Spectrometry (MS/MS) is widely used for the analysis of statins, including Lovastatin and its metabolites researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netcsbsju.edu. MS/MS involves the fragmentation of selected precursor ions and analysis of the resulting product ions, providing structural information. Studies on the fragmentation of Lovastatin and Simvastatin (B1681759) using electrospray ionization (ESI) tandem mass spectrometry have investigated their fragmentation mechanisms researchgate.netnih.gov.

Key fragmentation pathways observed for Lovastatin include the elimination of the ester side-chain followed by dehydration and dissociation of the lactone moiety researchgate.netnih.gov. A facile neutral loss of 60 Da, corresponding to acetic acid or a combination of ketene (B1206846) and water, has also been detected, suggesting involvement of the beta-hydroxy group researchgate.netnih.gov. While the fragmentation patterns of epimers like this compound might be expected to be similar due to their close structural relationship, subtle differences in fragmentation pathways or ion intensities could potentially be exploited for their differentiation and characterization using MS/MS. LC-MS/MS methods have been developed for the simultaneous quantification of Lovastatin and its major metabolite, Lovastatin hydroxy acid, in biological samples nih.govresearchgate.net.

Beyond standard MS/MS, more advanced mass spectrometric techniques can offer enhanced capabilities for distinguishing closely related stereoisomers, including minor epimeric variants. Techniques such as high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) can provide additional dimensions of separation and characterization.

HRMS provides accurate mass measurements, allowing for precise determination of elemental composition and differentiation of compounds with very similar masses. IM-MS separates ions based on their size, shape, and charge as they travel through a gas under an electric field, yielding collision cross-section (CCS) values uni.lu. Different stereoisomers, even those with identical masses, can have slightly different three-dimensional structures, leading to different collision cross-sections and thus separation in the ion mobility dimension. This can be particularly useful for resolving isomers that are difficult to separate by conventional chromatography. The predicted collision cross-section for protonated Lovastatin has been reported uni.lu. While specific applications of IM-MS for distinguishing Lovastatin epimers were not detailed, the principle holds promise for such challenging separations. Studies on peptide epimers have demonstrated the utility of high-resolution tandem mass spectrometry with techniques like higher-energy collisional dissociation (HCD) for characterization mdpi.com.

Spectroscopic Methods for Stereochemical Elucidation (e.g., NMR, CD Spectroscopy)

Spectroscopic methods provide valuable information about the structure and stereochemistry of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are particularly useful for stereochemical elucidation.

NMR spectroscopy is a powerful tool for determining the structure and configuration of organic compounds acs.orgwikipedia.orgmagritek.com. Different stereoisomers can exhibit distinct NMR spectra due to differences in the magnetic environments of their nuclei wikipedia.org. For diastereoisomers like epimers, their NMR signals are generally distinguishable stereoelectronics.orgmagritek.com. NMR can be used to determine relative and absolute configurations and can also be used for quantitative analysis of stereoisomeric mixtures, sometimes with the aid of chiral solvating agents or chiral derivatizing agents wikipedia.orgmagritek.com.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance. CD is particularly sensitive to the three-dimensional structure and conformation of chiral molecules mtoz-biolabs.com. CD spectra can be used to study molecular conformation and, by comparison with the spectra of compounds with known absolute configurations, to determine the absolute configuration of a chiral analyte mtoz-biolabs.com. CD spectroscopy has been applied in studies involving Lovastatin derivatives and the investigation of stereochemistry ualberta.cacore.ac.uk.

These analytical methodologies, often used in combination, provide the necessary tools for comprehensive stereoisomeric profiling of this compound and other related compounds, enabling their accurate identification, separation, quantification, and stereochemical characterization.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lovastatin | 53232 |

| This compound | 40785065 |

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables across multiple techniques for this compound specifically was limited. However, the following table summarizes some general parameters found for Lovastatin analysis which are relevant to the analytical approaches discussed:

| Technique | Column Type (Example) | Detection Wavelength (HPLC) | Flow Rate (HPLC) | Injection Volume (HPLC) |

| HPLC (General) | CORTECS C18, 90Å, 2.7 µm usp.orgusp.org | 238 nm usp.orgusp.orgnih.gov | 1.0 mL/min usp.orgusp.org | 10 µL usp.orgusp.org |

| UPLC-MS/MS | Acquity UPLC BEH C18 nih.gov | N/A (MS detection) | 0.35 mL/min nih.gov | N/A (Extraction applied) |

| HPLC-MS/MS | Agilent Zorbax Extend C18 nih.gov | N/A (MS detection) | 400 µL/min nih.gov | N/A (Extraction applied) |

Structure Activity Relationship Sar Studies of Lovastatin Stereoisomers

Theoretical and Computational Modelling of Epi Lovastatin-Enzyme Interactions

Computational methods, such as molecular docking and dynamics simulations, play a significant role in predicting and understanding the binding interactions between small molecules like statins and target enzymes such as HMG-CoA reductase. waocp.comresearchgate.netd-nb.infomdpi.comresearchgate.net These in silico studies provide insights into the binding affinity, orientation, and key interactions within the enzyme's active site.

Molecular Docking and Dynamics Simulations with HMG-CoA Reductase

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. researchgate.net For HMG-CoA reductase inhibitors like statins, molecular docking simulations help visualize how these molecules fit into the enzyme's active site and identify the amino acid residues involved in binding. biorxiv.orgresearchgate.netmdpi.comresearchgate.netnih.gov Statins are known to bind competitively to the active site of HMG-CoA reductase, mimicking the natural substrate HMG-CoA. globalresearchonline.netwikipedia.orgjbiochemtech.combiorxiv.org The binding is primarily due to the structural similarity between the β-hydroxy acid form of statins and the HMG-CoA intermediate. jbiochemtech.combiorxiv.org

Molecular dynamics simulations extend docking studies by simulating the movement of the protein and ligand over time, providing a more dynamic view of the interaction and allowing for the assessment of complex stability and conformational changes upon binding. These simulations can help elucidate the flexibility of the enzyme's active site, such as the displacement of the flap domain upon statin binding, which is critical for effective inhibition. biorxiv.orgnih.gov

While specific computational studies focusing solely on this compound's interaction with HMG-CoA reductase were not extensively detailed in the search results, general principles of statin-HMG-CoA reductase interactions derived from studies on Lovastatin (B1675250) and other statins are applicable. Studies on various compounds, including natural products and synthetic molecules, have utilized molecular docking to assess their potential as HMG-CoA reductase inhibitors by evaluating binding energies and interactions with key active site residues like GLU559, SER565, ARG590, SER684, ASP690, LYS691, KYS735, and ASN755. biorxiv.orgresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Epimeric Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that builds mathematical models correlating the biological activity of a series of compounds with their structural and physicochemical properties (descriptors). mdpi.comresearchgate.netmdpi.com These models can be used to predict the activity of new or untested compounds, including epimers and analogs. researchgate.netmdpi.comnih.govnih.gov

For epimeric series like those related to Lovastatin, QSAR analysis can help identify which structural descriptors, including those related to stereochemistry, are most influential in determining inhibitory potency against HMG-CoA reductase. researchgate.netmdpi.com By analyzing a set of epimers and analogs with known activities, QSAR models can provide insights into the optimal structural features and spatial arrangements required for high affinity binding to the enzyme. researchgate.netmdpi.comnih.govnih.gov

QSAR studies on HMG-CoA reductase inhibitors have employed various descriptors (2D and 3D) and machine learning algorithms to build predictive models. researchgate.netmdpi.comnih.govnih.gov These models aim to accurately predict inhibitory activity, often expressed as pIC₅₀ values, and can be used in virtual screening to identify potential new inhibitors. mdpi.comnih.govnih.gov While specific QSAR analyses focused exclusively on the epimeric series of Lovastatin were not prominently found, the methodology is well-established for studying the SAR of HMG-CoA reductase inhibitors and can be applied to understand the activity differences among Lovastatin stereoisomers. researchgate.netmdpi.comnih.gov

Experimental SAR Investigations of Synthesized this compound Analogs in Biochemical Assays

Experimental SAR studies involve synthesizing analogs of a core compound and evaluating their biological activity through biochemical assays. routledge.comrsc.org This allows researchers to directly assess the impact of specific structural modifications on the compound's potency and selectivity. For this compound, experimental SAR investigations would involve synthesizing this compound itself and various analogs with modifications to different parts of the molecule, followed by testing their ability to inhibit HMG-CoA reductase in vitro.

Biochemical assays for HMG-CoA reductase inhibition typically measure the enzyme's activity in the presence of varying concentrations of the inhibitor. eurofinsdiscovery.com The most common measure of inhibitory potency is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. eurofinsdiscovery.com For competitive inhibitors like statins, the Ki value, representing the inhibition constant, is also a key parameter. tocris.comrndsystems.combiorxiv.org

Impact of Stereochemical Configuration on Inhibitory Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining its interaction with biological targets like enzymes. researchgate.net Epimers are stereoisomers that differ in configuration at only one stereogenic center. This compound is an epimer of Lovastatin, meaning they differ in the stereochemical configuration at one specific carbon atom. The difference in stereochemistry between Lovastatin and this compound is expected to influence their binding to the HMG-CoA reductase active site due to the precise spatial requirements for optimal interaction.

Experimental studies comparing the inhibitory potency of Lovastatin and its epimers or analogs would provide direct evidence of the impact of stereochemical configuration. While detailed comparative studies specifically on this compound versus Lovastatin's HMG-CoA reductase inhibition were not extensively retrieved, research on other natural products and their epimers has demonstrated significant differences in biological activity based on stereochemistry. rsc.org For instance, studies on other natural product analogs have shown that a change in configuration at a single stereocenter can dramatically affect activity, with one epimer being highly active and another being completely inactive. rsc.org This highlights the sensitivity of enzyme-inhibitor interactions to subtle changes in three-dimensional structure.

Selectivity refers to the ability of a compound to inhibit a specific enzyme or target without significantly affecting others. While HMG-CoA reductase is the primary target for statins, stereochemical differences could potentially influence off-target interactions, although this aspect was not specifically detailed for this compound in the search results within the defined scope.

Role of Specific Functional Groups and Conformations on Biological Activity

Experimental SAR studies involving synthesized analogs of this compound or Lovastatin with modifications to these functional groups or with constrained conformations would help delineate their specific roles in HMG-CoA reductase inhibition. For example, altering the functional groups on the side chain or modifying the decalin ring system could impact binding affinity and, consequently, inhibitory potency. Studies on Lovastatin-derived analogs, such as those with introduced hydroxamate cores, have shown altered activity profiles, demonstrating the importance of specific functional group modifications. nih.gov The conformation of the molecule, influenced by its chemical structure and flexibility, also dictates how effectively it can fit into the enzyme's binding pocket and establish favorable interactions. researchgate.net

By synthesizing a series of this compound analogs with targeted modifications and evaluating their inhibitory activity against HMG-CoA reductase in biochemical assays, researchers can systematically investigate the contribution of different functional groups and conformational preferences to the observed biological activity.

Future Directions and Emerging Research Avenues for Epi Lovastatin

Exploration of Novel Microbial Sources for Epimeric Lovastatin (B1675250) Production

Lovastatin is primarily produced as a secondary metabolite by various filamentous fungi, notably Aspergillus terreus and Monascus species nih.govnih.govmdpi.comijcrt.org. While these fungi are known producers of lovastatin, the natural production of epi lovastatin by microbial sources is less extensively documented. Future research could focus on identifying novel microbial strains or optimizing existing fermentation processes in known lovastatin producers to enhance the yield or specificity of this compound production. Studies have explored different Aspergillus species for lovastatin production, and some have identified strains that produce varying amounts of related compounds, which could potentially include epimers researchgate.net. Investigating the genetic and environmental factors that influence the epimerization of lovastatin in these microorganisms could lead to the discovery or development of microbial sources that naturally favor this compound synthesis. The use of solid-state fermentation with various agro-based wastes is also being explored to improve lovastatin production, and similar approaches could be applied to investigate this compound yields mdpi.comijcrt.org.

Targeted Engineering of Biosynthetic Pathways for Specific this compound Synthesis

The biosynthesis of lovastatin involves a complex polyketide pathway mediated by a cluster of genes, extensively studied in Aspergillus terreus rsc.orgualberta.camdpi.com. Understanding the specific enzymatic steps and the enzymes involved in the terminal modifications of the lovastatin molecule is crucial for targeted engineering. Future research could focus on identifying the specific enzyme or conditions that lead to the formation of this compound, which differs from lovastatin at a single stereocenter. nih.gov. By understanding the stereochemical control mechanisms within the biosynthetic pathway, researchers could potentially engineer these pathways in host microorganisms to favor the synthesis of this compound over lovastatin. This could involve modifying existing enzymes, introducing new enzymatic functions, or altering regulatory elements within the biosynthetic gene cluster rsc.orgmdpi.comnih.gov. For example, research into the biosynthesis of monacolin K (identical to lovastatin) in Monascus species and its comparison to the A. terreus pathway highlights the roles of specific enzymes like polyketide synthases (MokA and LovB) and enoyl reductases (MokE and LovC) mdpi.com. Targeting the domains or interactions of such enzymes could be key to directing epimer formation.

Advanced Cellular Models for Dissecting Intricate Mechanisms of this compound Action

Research on lovastatin has utilized various cellular models to understand its mechanisms, primarily its inhibition of HMG-CoA reductase and its effects on cholesterol synthesis wikipedia.orgpatsnap.commdpi.com. Cellular models have also been used to explore the pleiotropic effects of statins, such as anti-inflammatory and potential anti-cancer activities mdpi.comnih.govfrontiersin.orgaacrjournals.orgmdpi.com. To dissect the specific mechanisms of action of this compound, advanced cellular models are needed. This could involve using cell lines relevant to potential therapeutic areas where this compound might show distinct activity compared to lovastatin. For instance, given that lovastatin has shown effects in cellular models of synucleinopathy and cancer, similar models could be employed to investigate if this compound exhibits comparable or differentiated effects mdpi.comfrontiersin.orgaacrjournals.org. Utilizing techniques like gene silencing or overexpression in these models could help identify specific protein targets or signaling pathways preferentially modulated by this compound aacrjournals.org. Furthermore, co-culture models, like those used to study statin effects on immune cell-induced cancer cell death, could be valuable in understanding how this compound interacts with different cell types in a more complex environment nih.gov.

Development of High-Throughput Screening Assays for this compound Variants with Distinct Research Profiles

High-throughput screening (HTS) plays a crucial role in identifying compounds with desired biological activities nih.gov. Developing HTS assays specifically tailored for this compound and its potential variants is essential for future research. These assays should be designed to identify compounds with distinct research profiles, potentially focusing on activities beyond HMG-CoA reductase inhibition, given the epimeric difference from lovastatin. This could involve screening for effects on novel targets, different signaling pathways, or specific cellular responses that might be uniquely modulated by this compound. The development of sensitive and specific detection methods, potentially utilizing techniques like 19F NMR for chiral analysis or other spectroscopic or biological readouts, would be critical for such HTS efforts acs.org. These assays could facilitate the rapid evaluation of libraries of this compound derivatives or analogs generated through synthetic or biosynthetic approaches.

Computational Design of Next-Generation Stereoselective Probes Based on this compound Scaffold

Computational approaches are increasingly used in drug discovery and chemical biology to design molecules with specific properties acs.org. The this compound scaffold, with its unique stereochemistry compared to lovastatin, can serve as a basis for the computational design of next-generation stereoselective probes. These probes could be designed to selectively interact with specific biological targets, helping to elucidate biological pathways or serve as leads for developing new research tools or potential therapeutic agents. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding affinity and specificity of this compound analogs to target proteins acs.org. This can guide the synthesis of novel compounds with desired stereochemical features and improved activity or selectivity. Research into the computational design of enzymes for stereoselective synthesis, such as cytochrome P450 for pravastatin (B1207561) production, demonstrates the potential of these methods in manipulating stereochemistry for desired outcomes acs.org. Applying similar strategies to the this compound scaffold could lead to the development of highly specific probes for studying biological systems.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 40785065 |

| Lovastatin | 53232 |

| Mevastatin | 53231 |

| Simvastatin (B1681759) | 54679 |

| Pravastatin | 54680 |

Interactive Data Tables

Q & A

How can I formulate a focused research question on Epi Lovastatin’s pharmacological mechanisms?

- Methodology : Use the PICOT or P-E/I-C-O framework to structure your question. Define the Population (e.g., specific cell lines or animal models), Intervention (this compound dosage/administration), Comparison (control groups or alternative statins), and Outcome (e.g., lipid-lowering efficacy, cytotoxicity). For example: "In hyperlipidemic murine models (P), how does this compound (I) compared to simvastatin (C) affect LDL cholesterol reduction (O) over 12 weeks (T)?" Validate feasibility through preliminary data and peer feedback .

Q. What experimental techniques are critical for characterizing this compound’s chemical structure and purity?

- Methodology : Employ Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry for molecular weight confirmation. Cross-reference spectral data with the NIST Chemistry WebBook for standardization . For novel derivatives, provide full synthetic pathways and purity ≥95% as per ICH guidelines .

Q. Which experimental designs are optimal for optimizing this compound production in microbial fermentation?

- Methodology : Use Plackett-Burman screening to identify critical nutrients (e.g., malt extract, dextrose) and Box-Behnken Response Surface Methodology (RSM) for multi-variable optimization. For example, a 29-run RSM design identified MgSO₄·7H₂O and MnSO₄·H₂O as key enhancers, increasing yield by 16% . Include central composite designs to minimize experimental runs.

Q. How can I ensure reproducibility in this compound studies?

- Methodology : Document detailed protocols for synthesis, purification, and bioassays. Use standardized cell lines (e.g., SNU638 gastric cancer cells) and report IC₅₀ values with 95% confidence intervals. Publish raw data and code in supplementary materials, adhering to journals like Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How should I address contradictory data on this compound’s efficacy in preclinical vs. clinical studies?

- Methodology : Conduct meta-analysis with heterogeneity testing (I² statistic) to identify confounding variables (e.g., dosage, bioavailability). For instance, discrepancies in cholesterol-lowering outcomes may arise from interspecies differences in CYP3A4 metabolism. Use sensitivity analysis to isolate influential factors .

Q. What molecular mechanisms underlie this compound chemoresistance in cancer cells?

- Methodology : Investigate RhoA signaling pathways via stable transfection assays. In SNU638 gastric cancer cells, constitutively active RhoA (caRhoA) increased lovastatin resistance, elevating IC₅₀ from 7.66 µg/ml to 71.88 µg/ml. Validate using Western blotting and siRNA knockdowns .

Q. How can computational models enhance this compound production scalability?

- Methodology : Integrate dynamic flux balance analysis (DFBA) with experimental data. For example, a 25% increase in lactose concentration in bioreactors raised lovastatin yield by 16%, aligning with in silico predictions. Calibrate models using Design Expert 7.1 or similar software .

Q. What strategies improve extrapolation of preclinical findings to human trials for this compound?

- Methodology : Adopt adaptive trial designs inspired by the Helsinki Heart Study, which used gemfibrozil to reduce coronary events by 34%. For this compound, stratify cohorts by baseline lipid profiles and incorporate pharmacokinetic modeling to adjust dosing regimens .

Data Reporting and Analysis

Q. Which statistical approaches are recommended for this compound dose-response studies?

Q. How should I structure a manuscript to highlight this compound’s novel applications?

- Methodology : Follow IMRAD format:

- Introduction : Link this compound’s pleiotropic effects (e.g., anti-cancer) to gaps in literature .

- Methods : Detail SSF (Solid-State Fermentation) parameters (pH, temperature) and HPLC validation steps .

- Results : Use Box-Behnken response surface plots (Table 5) to visualize optimization outcomes .

- Discussion : Contrast findings with prior studies (e.g., conflicting RhoA roles in chemoresistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.